2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol, a compound characterized by its unique structure and potential applications, is classified as a pyrazole derivative. This compound features a phenyl group and a hydroxyl group attached to a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties. The synthesis and study of this compound contribute significantly to the field of medicinal chemistry.
This compound can be sourced from various synthetic routes involving pyrazole derivatives. It falls under the classification of heterocyclic compounds, specifically within the category of pyrazoles. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, which play a crucial role in the pharmacological properties of many drugs.
The synthesis of 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves several key steps:
The reaction conditions typically involve heating the reaction mixture at controlled temperatures (e.g., 55 °C) for several hours to achieve optimal yields, often ranging from 36% to 95% depending on the specific conditions and reactants used .
Key molecular data includes:
2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions:
These reactions are facilitated under specific conditions, often requiring catalysts or specific reagents to promote reactivity without degrading the sensitive pyrazole moiety .
The mechanism of action for compounds like 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol primarily involves interaction with biological targets such as enzymes or receptors. The hydroxyl group may enhance solubility and facilitate hydrogen bonding with target sites, while the pyrazole ring contributes to binding affinity due to its aromatic nature.
Studies have shown that similar compounds exhibit anti-inflammatory and analgesic effects by inhibiting cyclooxygenase enzymes, thus reducing prostaglandin synthesis . This suggests potential therapeutic applications in pain management.
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used for characterization, confirming structural integrity and purity .
2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol has significant applications in:
Research continues to explore its full potential in drug development and therapeutic applications, making it a compound of interest in contemporary medicinal chemistry .
The construction of the pyrazole core in 2-phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol (CAS 112675-14-6) relies on strategic functionalization to enable precise C4-alkyl chain elongation. The dominant approach employs cyclocondensation reactions between hydrazines and 1,3-dicarbonyl precursors, where regioselectivity is governed by electronic and steric factors [6]. For example, phenylhydrazine reacts with acetylacetone derivatives under acid catalysis (e.g., HCl/DMF) to yield 1-phenyl-3-methylpyrazole, with subsequent Vilsmeier-Haack or electrophilic halogenation introducing formyl or halide groups at C4. These C4-aldehydes serve as critical intermediates for hydroxymethyl side-chain installation via reduction or nucleophilic addition [6].
Table 1: Pyrazole Core Functionalization Methods
Method | Key Reactants | Conditions | Regioselectivity | Yield Range |
---|---|---|---|---|
Cyclocondensation | Phenylhydrazine + 1,3-diketone | HCl/DMF, RT-80°C | >98:2 (C4-substitution) | 74–89% |
Direct C-H Functionalization | 1-phenylpyrazole + aldehyde | Pd(OAc)₂, oxidant, 100°C | Moderate C4 selectivity | 40–65% |
Multicomponent Assembly | Phenylhydrazine + alkyne + carbonyl | CuI, Et₃N, 60°C | Variable | 50–75% |
Alternative direct C-H functionalization strategies using palladium or copper catalysts enable C4-arylation or alkenylation, though competing C3/C5 modifications necessitate protective directing groups [6]. Recent advances leverage multicomponent reactions (MCRs), such as the copper-catalyzed coupling of phenylhydrazine, phenylacetylene, and formaldehyde, to assemble the pyrazole-ethanol skeleton in a single step. This method minimizes purification stages and enhances atom efficiency but requires stringent control over stoichiometry [4] [6].
Hydroxyl group installation at the C4 position employs three catalytic strategies: reduction, nucleophilic addition, and asymmetric catalysis. Reduction of 4-formylpyrazoles using NaBH₄ or LiAlH₄ remains prevalent, affording racemic 2-phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol in 65–80% yields [6]. For enhanced enantioselectivity, organocatalysts (e.g., proline-derived catalysts) facilitate asymmetric reductions or aldol additions to pyrazole-4-carbaldehydes, achieving enantiomeric excess (ee) up to 88% [4].
Table 2: Catalytic Hydroxylation Methods
Catalyst Type | Reaction | Conditions | Efficiency | Key Advantage |
---|---|---|---|---|
Organocatalysts (e.g., L-proline) | Asymmetric aldol addition | RT, ethanol, 24h | 70–85% yield, 75–88% ee | Metal-free, mild conditions |
Metal Complexes (e.g., Ru-BINAP) | Hydrogenation of 4-acetylpyrazole | 50°C, 50 psi H₂ | 90% yield, 92% ee | High enantioselectivity |
Biocatalysts (e.g., ketoreductases) | Ketone reduction | pH 7.0, 30°C | 95% yield, >99% ee | Sustainable, aqueous media |
Nano-catalysts like ZnO nanoparticles accelerate the reduction of 4-acetylpyrazole intermediates under microwave irradiation, reducing reaction times from hours to minutes while maintaining >85% yields [6]. For industrial scalability, continuous-flow hydrogenation using Pd/C or Ru-BINAP catalysts enables high-throughput production with consistent enantiopurity (ee >90%) [4].
The synthesis of 2-phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol follows two primary routes: stepwise condensation-reduction or single-pot MCRs.
Condensation-Reduction Pathway
Multicomponent Reaction (MCR) PathwayMCRs like the Passerini-3CR or Ugi-azide reactions assemble the target molecule in one pot. For example, phenylhydrazine, 2-bromoacetophenone, and formaldehyde react via in situ pyrazole formation and hydroxylalkylation, achieving 70–82% yields in water or ethanol solvents [4]. Key advantages include:
Table 3: Pathway Comparison
Metric | Condensation-Reduction | MCR Pathway |
---|---|---|
Step Count | 3–4 steps | 1 step |
Overall Yield | 45–60% | 70–82% |
Atom Economy | 40–55% | 75–90% |
Purification Required | After each step | Final product only |
Environmental Impact (PMI*) | 60–80 | 15–25 |
*Process Mass Intensity
MCR limitations include regiochemical challenges with unsymmetrical reactants and catalyst costs. Hybrid approaches, such as MCR-initiated sequences followed by catalytic asymmetric hydroxylation, balance efficiency and stereocontrol [4] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3